Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, 2-Chloro-6,7-dimethoxyquinazolin-4-one is a compound of interest that has been synthesized and studied for its potential applications in various therapeutic areas. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of this compound, particularly focusing on its antihyperlipidemic and anticancer activities.
The antihyperlipidemic potential of 2-Chloro-6,7-dimethoxyquinazolin-4-one derivatives has been explored through the synthesis of novel compounds. For instance, the derivative 4-chloro-2-acetoxymethyl-3H,11H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione has shown significant activity in reducing serum cholesterol levels, while another derivative, 4-chloro-10-oxo-10H-[1,2,4]triazino[6,1-b]quinazolin-2-yl benzoate, was effective in reducing serum triglyceride levels1. These findings suggest that these derivatives could be developed further as antihyperlipidemic medications.
The anticancer properties of quinazoline derivatives have been investigated, with some compounds showing promising results. The synthesis and optimization of these derivatives have led to the identification of compounds with potent activity against cancer cell lines. For example, the derivative 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one exhibited significant growth inhibition of the CNS SNB-75 cancer cell line, with GI50, TGI, and LC50 values indicating its potential as an antitumor agent2. The rational design and QSAR techniques have been instrumental in understanding the pharmacophoric requirements for inhibiting EGFR-tyrosine kinase, which is a key target in cancer therapy.
The compound is cataloged under the CAS number 20197-86-8 and can be found in chemical databases such as PubChem and BenchChem. It is primarily classified as a quinazolinone derivative, which is a subclass of heterocyclic compounds characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. Quinazolinones are frequently studied for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one typically involves several critical steps:
In industrial settings, optimized techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce costs. The use of advanced catalysts can also improve the scalability of the production process.
The typical conditions for the synthesis include:
The molecular structure of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one can be described as follows:
The compound features a quinazolinone core with two methoxy groups at positions 6 and 7 and a chlorine atom at position 2. The presence of these substituents significantly influences its chemical reactivity and biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure:
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one can undergo several types of reactions:
Common reagents utilized in these reactions include:
The primary target for 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one is the enzyme dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism.
This compound inhibits DPP-IV activity, leading to increased levels of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play crucial roles in enhancing insulin secretion and reducing blood glucose levels.
By modulating DPP-IV activity, this compound influences several metabolic pathways associated with glucose homeostasis, making it a candidate for further research in diabetes management.
Solubility characteristics vary based on solvent polarity; it is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
The applications of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one span multiple domains:
The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring conjugated with a pyrimidin-4(3H)-one unit. This architecture provides distinct hydrogen-bond acceptors (N1, C4=O) and donors (N3-H), facilitating targeted interactions with biological macromolecules. The strategic incorporation of substituents at positions 2, 3, 6, and 7 enables precise modulation of electronic properties, steric bulk, and binding affinity. 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one exemplifies this versatility, featuring a reactive 2-chloromethyl group (–CH₂Cl) capable of nucleophilic displacement and two methoxy groups (–OCH₃) at C6 and C7 that enhance lipophilicity and membrane permeability [1] [7].
This compound (CAS: 730949-85-6; Molecular Formula: C₁₁H₁₁ClN₂O₃; MW: 254.67 g/mol) serves as a critical synthetic intermediate for constructing pharmacologically active molecules. Its reactivity profile allows derivatization at C2, while the 6,7-dimethoxy groups confer optimal electron density for π-stacking interactions. These attributes underpin its utility in developing kinase inhibitors, tubulin polymerization modulators, and DNA-intercalating agents [1] [7]. The crystalline solid (light grey powder) exhibits stability under recommended storage (0–8°C) and a decomposition temperature near 270°C, making it suitable for diverse synthetic workflows [1].
Table 1: Molecular Properties of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one
Property | Value |
---|---|
CAS Number | 730949-85-6 |
Molecular Formula | C₁₁H₁₁ClN₂O₃ |
Molecular Weight | 254.67 g/mol |
Appearance | Light grey powder |
Boiling Point | ~270°C (decomposition) |
Storage Conditions | 0–8°C |
Key Reactivity Site | C2-chloromethyl group |
Halogenated quinazolinones emerged as bioactive scaffolds following the discovery of natural quinazoline alkaloids (e.g., febrifugine) in the mid-20th century. Early research focused on unsubstituted quinazolin-4(3H)-ones, revealing intrinsic antimalarial and anxiolytic properties. The strategic introduction of halogen atoms, particularly chlorine at C2, marked a transformative advancement in the 1980s. Chlorine’s electron-withdrawing nature and capacity to form halogen bonds enhanced binding to hydrophobic enzyme pockets, leading to improved pharmacokinetic profiles [3] [9].
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one gained prominence in the early 2000s as a precursor to fungicidal agents targeting Rhizoctonia solani. Seminal studies demonstrated that C2 chlorine significantly augmented antifungal efficacy by promoting interactions with fungal tubulin and chitin synthases. Concurrently, the compound’s role expanded into oncology research, where its derivatives inhibited tyrosine kinases (EGFR, VEGFR) and cyclin-dependent kinases (CDK2) at nanomolar concentrations. This dual applicability underscored the scaffold’s adaptability in addressing diverse pathogenic mechanisms [3] [5] [9].
Table 2: Milestones in Halogenated Quinazolinone Development
Decade | Key Advancement | Therapeutic Area |
---|---|---|
1980s | Synthesis of 2-chloro derivatives with enhanced binding | Anticancer, antimicrobial |
1990s | Mechanistic studies on kinase inhibition | Oncology |
2000s | Optimization of 6,7-dimethoxy analogs for antifungal use | Agrochemicals |
2010–Present | Hybrid molecules targeting multi-drug-resistant cancers | Oncology, infectious diseases |
The bioactivity of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one is critically governed by synergistic effects between its chloro and methoxy substituents. The C2-chloromethyl group (–CH₂Cl) acts as a versatile electrophile, enabling nucleophilic substitution with amines, thiols, or azides to generate derivatives with enhanced target affinity. This site is indispensable for covalent linkage to biological nucleophiles (e.g., cysteine residues in kinases) or for constructing molecular hybrids [1] [3].
The 6,7-dimethoxy motifs (–OCH₃) profoundly influence electronic distribution and steric accessibility:
Structure-activity relationship (SAR) analyses confirm that antifungal potency against Rhizoctonia solani correlates with chlorine placement at C2 and methoxy groups at C6/C7. Derivatives lacking these substituents exhibit 3- to 10-fold reduced activity. Similarly, in anticancer hybrids, the 6,7-dimethoxy configuration augments VEGFR2 inhibition by 40% compared to unsubstituted analogs [3] [5].
Table 3: Impact of Substituents on Biological Activities
Position | Substituent | Key Biological Influence | Mechanistic Insight |
---|---|---|---|
C2 | –CH₂Cl | Enables nucleophilic displacement; covalent binding | Critical for antifungal/anticancer hybrid synthesis |
C6/C7 | –OCH₃ (both) | Boosts lipophilicity and electron density | Enhances kinase binding affinity; reduces metabolism |
C4 | =O | Hydrogen-bond acceptor with catalytic sites | Stabilizes enzyme-inhibitor complexes |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8